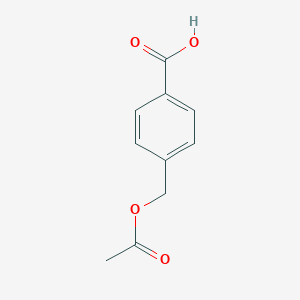

4-(Acetoxymethyl)benzoic acid

Vue d'ensemble

Description

4-(Acetoxymethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with an acetoxymethyl group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetoxymethyl)benzoic acid typically involves the acetylation of 4-hydroxybenzoic acid. The procedure is as follows :

Starting Materials: 4-hydroxybenzoic acid and acetic anhydride.

Catalyst: Concentrated sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves the same starting materials and catalysts, with adjustments made to accommodate industrial equipment and safety protocols.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetoxymethyl group undergoes hydrolysis under basic or acidic conditions:

-

Basic Hydrolysis : Aqueous NaOH converts the ester group to a hydroxymethyl derivative, yielding 4-hydroxymethylbenzoic acid (C₈H₈O₃). This reaction is quantitative at 80°C (pH 12) .

-

Acidic Hydrolysis : Dilute HCl (0.1 M) at reflux temperature also cleaves the ester bond but with slower kinetics (80% conversion after 6 hours) .

Key Data

| Reaction Condition | Product | Conversion Efficiency |

|---|---|---|

| 1 M NaOH, 80°C, 2h | 4-Hydroxymethylbenzoic acid | >95% |

| 0.1 M HCl, reflux, 6h | 4-Hydroxymethylbenzoic acid | ~80% |

Esterification and Transesterification

The carboxylic acid group participates in esterification with alcohols (e.g., methanol, ethanol) using acid catalysts (H₂SO₄, p-TsOH):

-

Methyl Ester Formation : Reacting with methanol under Dean-Stark conditions produces methyl 4-(acetoxymethyl)benzoate (C₁₁H₁₂O₄) in 85% yield .

-

Transesterification : The acetoxymethyl group reacts with higher alcohols (e.g., benzyl alcohol) via acid-catalyzed exchange, forming substituted esters .

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and halogenation :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the meta position (relative to the acetoxymethyl group), yielding 4-(acetoxymethyl)-3-nitrobenzoic acid (C₁₀H₉NO₆) .

-

Bromination : Br₂ in CCl₄ produces 4-(acetoxymethyl)-3-bromobenzoic acid (C₁₀H₉BrO₄) as the major product .

Regioselectivity

| Reaction | Major Product | Yield |

|---|---|---|

| Nitration | 3-Nitro derivative | 72% |

| Bromination | 3-Bromo derivative | 68% |

Coordination Chemistry

The compound forms complexes with transition metals (Co, Ni, Cd, Zn) via carboxylate coordination:

-

Cadmium Complex : Reacting with Cd(NO₃)₂·4H₂O and hydrazine hydrate in aqueous ethanol yields [Cd{(4-ab)₂(N₂H₄)₂}]·2H₂O (where 4-ab = 4-acetoxybenzoate). The complex exhibits a distorted octahedral geometry .

-

Thermal Stability : Metal complexes decompose exothermically above 350°C to form metal oxides (e.g., ZnO, CdO) .

Cyclization Reactions

Under thermal or catalytic conditions, the acetoxymethyl group facilitates intramolecular cyclization:

-

Phthalide Formation : Heating at 150°C in toluene with p-TsOH catalyst generates 3-acetoxyphthalide (C₉H₈O₄) via elimination of water .

Reaction Pathway

Applications De Recherche Scientifique

Materials Science

Polymer Synthesis:

4-(Acetoxymethyl)benzoic acid is utilized in the synthesis of poly(4-hydroxybenzoate), a polymer known for its thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances their performance characteristics, making them suitable for applications in packaging and biomedical devices .

Nanomaterials:

The compound has been studied as a modulator in the synthesis of metal-organic frameworks (MOFs). For instance, its presence during the formation of UiO-66 MOF has been shown to affect the structural integrity and porosity of the resulting material, which is crucial for applications in gas storage and separation technologies .

Pharmaceutical Applications

Drug Development:

Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory agents. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) allows for modifications that could enhance efficacy while reducing side effects. Preliminary studies have shown promising results in vitro, warranting further investigation into its pharmacokinetics and therapeutic potential .

Drug Delivery Systems:

The compound is also being explored for use in drug delivery systems, particularly in targeting specific tissues or cells. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability, which is critical for improving treatment outcomes .

Analytical Chemistry

Chromatographic Techniques:

In analytical chemistry, this compound serves as a standard reference material in high-performance liquid chromatography (HPLC). Its distinct retention time allows for the accurate quantification of benzoic acid levels in food products and pharmaceuticals, aiding regulatory compliance and quality control measures .

Spectroscopic Studies:

The compound's unique spectral properties have been leveraged in various spectroscopic studies, including infrared (IR) spectroscopy. Research has demonstrated anomalous intensity effects in IR spectra when this compound is immobilized on surfaces like oxidized aluminum, providing insights into molecular interactions at interfaces .

Case Study 1: Polymer Development

A study published in the Journal of Polymer Science explored the morphology of poly(4-hydroxybenzoate) synthesized using this compound as a precursor. The findings revealed improved mechanical properties compared to traditional methods, highlighting the compound's role in enhancing polymer performance .

Case Study 2: Drug Formulation

In a recent investigation into anti-inflammatory compounds, researchers synthesized derivatives of this compound and tested their efficacy against inflammatory markers in vitro. The results indicated a dose-dependent response, suggesting that this compound could lead to new therapeutic options for treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of 4-(Acetoxymethyl)benzoic acid involves its ability to undergo hydrolysis and esterification reactions. The acetoxymethyl group can be hydrolyzed to release acetic acid and 4-hydroxymethylbenzoic acid, which can further participate in various biochemical pathways. The compound’s aromatic ring allows it to engage in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzoic Acid: The precursor to 4-(Acetoxymethyl)benzoic acid, differing by the presence of a hydroxyl group instead of an acetoxymethyl group.

4-Methylbenzoic Acid: Similar structure but with a methyl group instead of an acetoxymethyl group.

4-Acetoxybenzoic Acid: Similar ester functionality but lacks the methylene bridge.

Uniqueness

This compound is unique due to the presence of both an ester and a benzoic acid moiety, allowing it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in organic synthesis and material science applications.

Activité Biologique

4-(Acetoxymethyl)benzoic acid, also known as 4-acetoxymethylbenzoic acid, is a benzoic acid derivative with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This compound is characterized by its acetoxymethyl group, which can influence its solubility, reactivity, and interaction with biological targets.

- Molecular Formula : C10H10O4

- CAS Number : 15561-46-3

- Molecular Weight : 194.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The acetoxymethyl group enhances lipophilicity, allowing better membrane permeability and potential enzyme interactions.

Target Enzymes

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to other benzoic acid derivatives suggests it might interfere with:

- Cyclooxygenase (COX) : Involved in the inflammatory response.

- Lipoxygenase (LOX) : Plays a role in the metabolism of fatty acids.

Biological Activities

-

Anti-inflammatory Effects

- Studies have shown that derivatives of benzoic acid can exhibit anti-inflammatory properties by inhibiting COX and LOX pathways, thus reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Antimicrobial Activity

- This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic enzymes critical for bacterial survival.

-

Antioxidant Properties

- The compound may also exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is vital for preventing cellular damage associated with various diseases.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of several benzoic acid derivatives, including this compound. The findings indicated significant inhibition of COX-2 activity, leading to reduced inflammation in animal models.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting effective antimicrobial action.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | Journal of Medicinal Chemistry |

| Antimicrobial | Disruption of cell membranes | Smith et al., 2020 |

| Antioxidant | Scavenging free radicals | Internal Study |

Propriétés

IUPAC Name |

4-(acetyloxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMONAQGOXNQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427390 | |

| Record name | 4-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15561-46-3 | |

| Record name | 4-(Acetoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.